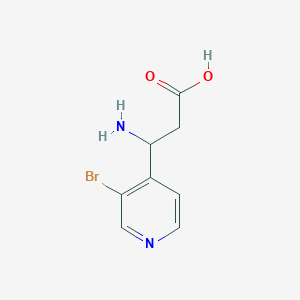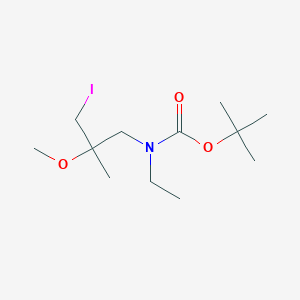
tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate is a chemical compound with the molecular formula C12H24INO3 and a molecular weight of 357.23 g/mol . This compound is used primarily in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate involves several steps. One common method starts with the reaction of tert-butyl carbamate with an appropriate alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying proteins and enzymes by forming covalent bonds with nucleophilic sites. This interaction can alter the function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-ethyl-N-(3-chloro-2-methoxy-2-methylpropyl)carbamate: Similar structure but with a chlorine atom instead of iodine.
tert-Butyl N-ethyl-N-(3-bromo-2-methoxy-2-methylpropyl)carbamate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl N-ethyl-N-(3-fluoro-2-methoxy-2-methylpropyl)carbamate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its specific reactivity and the effects of the iodine atom on its chemical and biological properties.
Properties
Molecular Formula |
C12H24INO3 |
|---|---|
Molecular Weight |
357.23 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C12H24INO3/c1-7-14(9-12(5,8-13)16-6)10(15)17-11(2,3)4/h7-9H2,1-6H3 |
InChI Key |
WLFRDMKDGXRCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)(CI)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


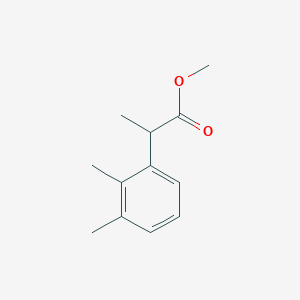
![3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine](/img/structure/B13302713.png)
![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/structure/B13302721.png)

![4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302738.png)
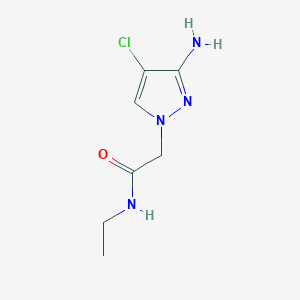
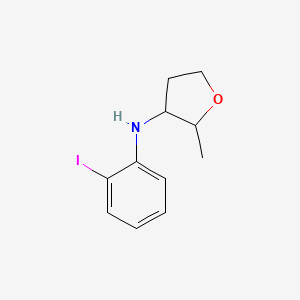

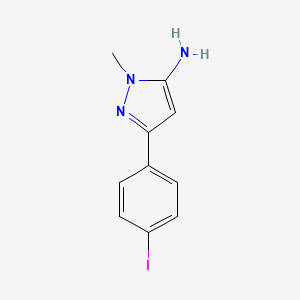
![3-[3-(Methylsulfanyl)propoxy]azetidine](/img/structure/B13302781.png)

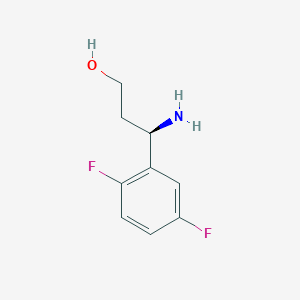
![4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302799.png)
